Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Esterification: The carboxylate group is esterified using ethanol and a catalyst such as sulfuric acid or a strong acidic cation exchange resin
Trifluoroacetate Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring or other functional groups to more reduced forms.
Substitution: The trifluoroacetate and aminomethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate 2,2,2-trifluoroacetate can be compared with other similar compounds to highlight its uniqueness:
Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Trifluoroacetic Acid Derivatives: Similar to the trifluoroacetate moiety, these derivatives are known for their stability and reactivity.
The unique combination of the oxadiazole ring, aminomethyl group, and trifluoroacetate moiety in this compound makes it a valuable compound for various applications and distinguishes it from other related compounds.
Properties
CAS No. |
751479-66-0 |
---|---|
Molecular Formula |
C8H10F3N3O5 |
Molecular Weight |
285.18 g/mol |
IUPAC Name |
ethyl 5-(aminomethyl)-1,3,4-oxadiazole-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H9N3O3.C2HF3O2/c1-2-11-6(10)5-9-8-4(3-7)12-5;3-2(4,5)1(6)7/h2-3,7H2,1H3;(H,6,7) |
InChI Key |
DWNHEOATMIJKLV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.